molecular formula C11H12O4S B1416269 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid CAS No. 915921-00-5

3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid

Cat. No.: B1416269
CAS No.: 915921-00-5
M. Wt: 240.28 g/mol
InChI Key: LMJJCUHBJIXUHM-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid is an organic compound with the molecular formula C11H12O4S and a molecular weight of 240.28 g/mol This compound features a benzodioxin ring fused with a propanoic acid chain and a thioether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with a suitable thiol reagent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage . The reaction mixture is then acidified to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzodioxin ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the benzodioxin ring.

Scientific Research Applications

3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of enzymes such as 5-lipoxygenase, which is involved in inflammatory processes.

    Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases like asthma and arthritis.

    Industry: Utilized in the development of new materials and chemical processes due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)propanoic acid: Similar structure but with a sulfonyl group instead of a thioether group.

    4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Similar structure but with a butanoic acid chain instead of a propanoic acid chain.

Uniqueness

3-(2,3-Dihydro-1,4-benzodioxin-6-ylthio)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thioether group, in particular, allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4S/c12-11(13)3-6-16-8-1-2-9-10(7-8)15-5-4-14-9/h1-2,7H,3-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJJCUHBJIXUHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651085
Record name 3-[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-00-5
Record name 3-[(2,3-Dihydro-1,4-benzodioxin-6-yl)thio]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915921-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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